(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate

Antiviral Drug Synthesis Carbocyclic Nucleosides HIV Reverse Transcriptase Inhibitors

(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate (CAS 352226-74-5) is a chiral cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester. This cyclopentene derivative features defined stereochemistry at positions 1 (R) and 4 (S), with a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 352226-74-5
Cat. No. B3262160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate
CAS352226-74-5
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C=C1)N
InChIInChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m0/s1
InChIKeyANVYHALMQXHQSG-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4S)-Methyl 4-Aminocyclopent-2-enecarboxylate (CAS 352226-74-5): Baseline Identity and Procurement-Relevant Characteristics


(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate (CAS 352226-74-5) is a chiral cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester . This cyclopentene derivative features defined stereochemistry at positions 1 (R) and 4 (S), with a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . The compound is a key chiral building block in the synthesis of carbocyclic nucleoside analogs, most notably serving as a critical intermediate for the preparation of ent-Abacavir, the enantiomer of the FDA-approved HIV reverse transcriptase inhibitor Abacavir .

Why Generic Substitution Fails: The Stereochemical Determinants of (1R,4S)-Methyl 4-Aminocyclopent-2-enecarboxylate Activity


The (1R,4S) stereoisomer cannot be interchangeably substituted with its (1S,4R) enantiomer or other cyclopentene regioisomers due to the strict stereochemical requirements of downstream biological targets and synthetic pathways [1]. In the context of antiviral carbocyclic nucleosides, the absolute configuration of the cyclopentene ring is a primary determinant of biological activity and metabolic processing [2]. As demonstrated with the antiviral agent carbovir, the (−)-enantiomer exhibits potent anti-HIV activity while the (+)-enantiomer is inactive due to differential phosphorylation by cellular kinases [3]. Similarly, (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate serves as the requisite chiral precursor for ent-Abacavir, whereas its (1S,4R) counterpart is used in the synthesis of the therapeutically active Abacavir enantiomer .

Quantitative Evidence Guide for (1R,4S)-Methyl 4-Aminocyclopent-2-enecarboxylate Procurement


Enantiomeric Divergence in Downstream Therapeutic Utility: (1R,4S) vs. (1S,4R)

The (1R,4S) enantiomer is the exclusive chiral building block for the synthesis of ent-Abacavir (CAS 136470-79-6), the enantiomer of the FDA-approved drug Abacavir [1]. In contrast, the (1S,4R) enantiomer (CAS 138923-03-2) is the required precursor for the synthesis of the clinically active Abacavir [2]. This stereochemical requirement is absolute; the use of the incorrect enantiomer leads to an inactive or unintended final product, as demonstrated by the stark difference in antiviral activity between carbovir enantiomers where only the (−)-enantiomer is active [3].

Antiviral Drug Synthesis Carbocyclic Nucleosides HIV Reverse Transcriptase Inhibitors

Defined Stereochemistry for Carbocyclic Nucleoside Core Construction: (1R,4S)-Configuration vs. Cis/Trans Isomers

The (1R,4S)-stereochemistry, corresponding to a cis-configuration, is a critical determinant for the correct construction of the carbocyclic core of nucleoside reverse transcriptase inhibitors [1]. The target compound serves as a key intermediate for accessing the 1R,4S cyclopentene framework found in ent-Abacavir . In contrast, the trans-isomer (1S,2S)-2-aminocyclopentane-1-carboxylate derivatives are building blocks for a different class of compounds, underscoring the necessity of the cis-stereochemistry for this specific antiviral pathway [2].

Stereoselective Synthesis Chiral Building Blocks Carbocyclic Nucleoside Analogs

Industrial Scalability: High-Yield Synthetic Route for (1S,4R)-Enantiomer as Proxy for (1R,4S) Synthesis Feasibility

A scalable and cost-effective process for the preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives, including the (1S,4R)-methyl ester hydrochloride salt, has been described with a yield of 92% for the esterification step [1]. While this specific example pertains to the (1S,4R) enantiomer, it demonstrates the feasibility of high-yielding, scalable methodologies for this compound class, which are transferable to the (1R,4S) counterpart, thereby addressing concerns regarding industrial-scale availability.

Process Chemistry Scalable Synthesis Aminocyclopentene Carboxylate

Differential Application Profile: Herbicidal Intermediate vs. Antiviral Precursor

The (1S,4R)-enantiomer of methyl 4-aminocyclopent-2-enecarboxylate is reported as an intermediate for the synthesis of 3-phenylisoxazolin-5-carboxamide herbicides with high efficacy at low application rates . In contrast, the (1R,4S)-enantiomer is consistently cited as an intermediate for antiviral carbocyclic nucleosides like ent-Abacavir . This functional divergence underscores that the enantiomers are not simply interchangeable; they are gateways to entirely different classes of bioactive molecules, making enantiomeric purity a critical procurement specification.

Herbicide Synthesis Antiviral Intermediate Application Divergence

Best Research and Industrial Application Scenarios for (1R,4S)-Methyl 4-Aminocyclopent-2-enecarboxylate (CAS 352226-74-5)


Synthesis of ent-Abacavir for Chiral Purity Assessment and Pharmacological Studies

The primary and most critical application of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate is as a key chiral intermediate in the synthesis of ent-Abacavir (CAS 136470-79-6) . ent-Abacavir is the enantiomer of the FDA-approved HIV reverse transcriptase inhibitor Abacavir [1]. Procuring this specific (1R,4S) enantiomer is mandatory for research programs focused on evaluating the pharmacological properties, metabolic stability, and potential off-target effects of the Abacavir enantiomer, which may differ significantly from the parent drug .

Synthesis of Carbocyclic Nucleoside Analogs for Antiviral Drug Discovery

As a cis-4-aminocyclopent-2-enecarboxylate derivative, this compound serves as a versatile chiral building block for constructing the cyclopentene core of various carbocyclic nucleoside analogs . The defined (1R,4S) stereochemistry is essential for exploring structure-activity relationships (SAR) in novel antiviral agents targeting HIV, hepatitis B virus (HBV), and other viral polymerases where carbocyclic nucleoside scaffolds are effective [1].

Quality Control and Impurity Profiling of Abacavir and Peramivir Drug Substances

This compound is listed as an impurity standard (e.g., Peramivir Impurity 15) . It is used in analytical chemistry and quality control (QC) laboratories for the development and validation of chiral separation methods, such as HPLC or LC-MS, to detect and quantify enantiomeric impurities in Abacavir active pharmaceutical ingredient (API) batches . Its use ensures the stereochemical purity of the final drug product, a critical regulatory requirement [1].

Asymmetric Synthesis Methodology Development

Owing to its two defined chiral centers and reactive amino and ester functional groups, this compound is a valuable substrate for developing and validating novel asymmetric synthetic methodologies, including stereoselective amination, ring-closing metathesis, and enzymatic kinetic resolution . Researchers in organic chemistry utilize it to expand the toolbox for constructing complex chiral cyclopentane and cyclopentene frameworks found in numerous bioactive natural products and pharmaceuticals .

Technical Documentation Hub

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